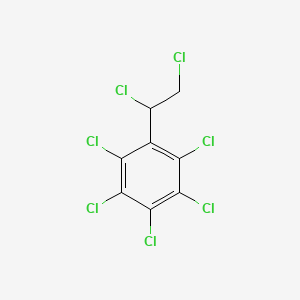
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene is a chlorinated aromatic compound It is characterized by the presence of five chlorine atoms attached to the benzene ring and an additional dichloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4,5-pentachlorobenzene with 1,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of benzene derivatives in large reactors, with careful control of temperature and pressure to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, is essential to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated benzene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Compounds with functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. The high degree of chlorination affects its reactivity and interaction with biological molecules, leading to potential toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pentachloronitrobenzene: Another chlorinated benzene derivative with a nitro group.
Pentachlorophenol: A chlorinated phenol used as a pesticide and disinfectant.
Hexachlorobenzene: A fully chlorinated benzene derivative with similar properties.
Uniqueness
1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene is unique due to the presence of both a dichloroethyl group and multiple chlorine atoms on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90301-91-0 |
|---|---|
Fórmula molecular |
C8H3Cl7 |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-(1,2-dichloroethyl)benzene |
InChI |
InChI=1S/C8H3Cl7/c9-1-2(10)3-4(11)6(13)8(15)7(14)5(3)12/h2H,1H2 |
Clave InChI |
JITICLMTBZFSKA-UHFFFAOYSA-N |
SMILES canónico |
C(C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



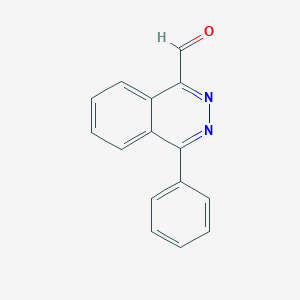
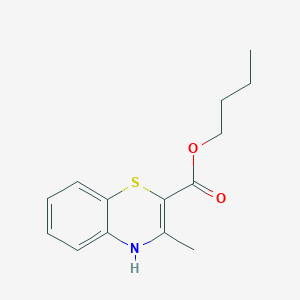

![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
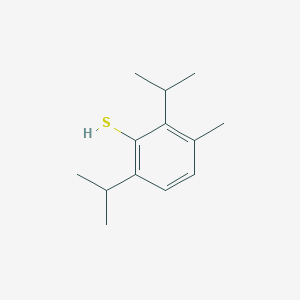
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
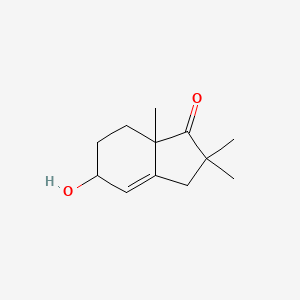
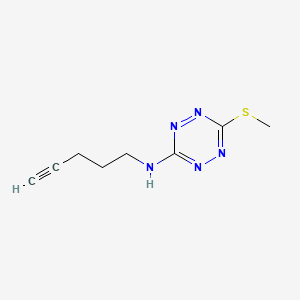
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)

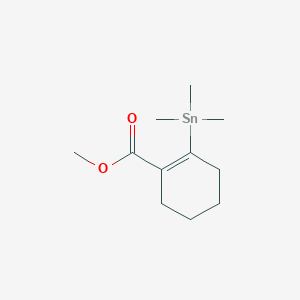
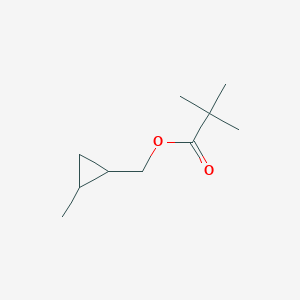
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
